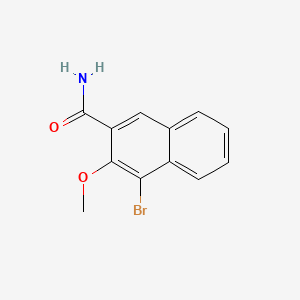

N'-(5-Bromo-2-hydroxybenzylidene)-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity Analysis

Studies on antioxidants are significant across various fields, including food engineering, medicine, and pharmacy. Techniques like the Oxygen Radical Absorption Capacity (ORAC) test, Hydroxyl Radical Antioxidant Capacity (HORAC) test, and others are pivotal in determining antioxidant activity. These methods, based on chemical reactions and monitored through spectrophotometry, have been successfully applied in analyzing antioxidant capacity, potentially including compounds like N'-(5-Bromo-2-hydroxybenzylidene)-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide (Munteanu & Apetrei, 2021).

Environmental Impact of Brominated Compounds

The environmental occurrence of brominated flame retardants, including their detection in indoor air, dust, consumer goods, and food, is closely monitored due to potential risks. Research emphasizes the need for more comprehensive studies on their occurrence, environmental fate, and toxicity. The presence of specific brominated compounds often reported raises concerns, suggesting a potential area for investigating the environmental impact of synthetic brominated compounds such as N'-(5-Bromo-2-hydroxybenzylidene)-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide (Zuiderveen, Slootweg, & de Boer, 2020).

Therapeutic Applications of Pyrazoline Derivatives

Pyrazolines, including derivatives similar to N'-(5-Bromo-2-hydroxybenzylidene)-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide, possess a variety of biological properties, prompting extensive research. Recent reviews have highlighted the therapeutic patent literature on pyrazolines, covering their antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. These findings underline the compound's potential in pharmaceutical applications (Shaaban, Mayhoub, & Farag, 2012).

Inhibition of Monoamine Oxidase by Pyrazoline

Pyrazoline derivatives are recognized for their significant activity towards Monoamine Oxidase (MAO), an enzyme associated with neurological conditions. Structural modifications in the pyrazoline nucleus have been correlated with MAO inhibition, highlighting the potential of compounds like N'-(5-Bromo-2-hydroxybenzylidene)-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide in developing treatments for neurological disorders (Mathew, Suresh, Anbazhagan, & Mathew, 2013).

Synthesis and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine scaffold, structurally related to pyrazoline derivatives, has shown a wide range of medicinal properties, including anticancer and anti-infectious activities. This emphasizes the structural and functional versatility of pyrazoline and its derivatives in drug development, suggesting that N'-(5-Bromo-2-hydroxybenzylidene)-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide could also hold significant medicinal value (Cherukupalli et al., 2017).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of 'N'-(5-Bromo-2-hydroxybenzylidene)-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide' can be achieved by a condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide in the presence of a suitable catalyst.", "Starting Materials": [ "5-bromo-2-hydroxybenzaldehyde", "3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 5-bromo-2-hydroxybenzaldehyde (1.0 equiv) and 3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide (1.0 equiv) in a suitable solvent.", "Step 2: Add a catalytic amount of catalyst to the reaction mixture.", "Step 3: Stir the reaction mixture at room temperature for several hours.", "Step 4: Isolate the product by filtration or precipitation.", "Step 5: Purify the product by recrystallization or chromatography." ] } | |

CAS-Nummer |

1299343-31-9 |

Molekularformel |

C21H15BrN4O2 |

Molekulargewicht |

435.3g/mol |

IUPAC-Name |

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C21H15BrN4O2/c22-15-8-9-20(27)14(10-15)12-23-26-21(28)19-11-18(24-25-19)17-7-3-5-13-4-1-2-6-16(13)17/h1-12,27H,(H,24,25)(H,26,28)/b23-12+ |

InChI-Schlüssel |

WOKURXSFTBKWDZ-FSJBWODESA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)NN=CC4=C(C=CC(=C4)Br)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-3-chloro-4-methoxybenzamide](/img/structure/B604327.png)

![6-(4-Iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B604331.png)

![(2E)-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B604334.png)

![6-(3-Chloro-4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B604335.png)

![5-Amino-2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol](/img/structure/B604341.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-methoxy-3-methylbenzamide](/img/structure/B604342.png)

![Ethyl 4-(morpholin-4-yl)-3-[(thiophen-2-ylcarbonyl)amino]benzoate](/img/structure/B604343.png)

![4-[(3-Mercapto-5-phenyl-[1,2,4]triazol-4-ylimino)-methyl]-phenol](/img/structure/B604345.png)